molecular formula C7H7ClN2O4S B1439043 Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate CAS No. 1118787-24-8

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate

Cat. No.: B1439043
CAS No.: 1118787-24-8
M. Wt: 250.66 g/mol
InChI Key: INZLQXFFGGMVRU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is a chemical compound with the molecular formula C7H7ClN2O4S and a molecular weight of 250.66 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a pyridine ring substituted with chloro, sulfamoyl, and carboxylate groups.

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the cell cycle, leading to alterations in cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to changes in their activity. This binding can result in the inhibition or activation of enzymatic functions, thereby affecting various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids. These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

The synthesis of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives as the starting materials.

    Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride (SO2Cl2) under controlled conditions.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature.

Chemical Reactions Analysis

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those with potential biological activity.

    Biology: The compound is used in biochemical research to study enzyme interactions and inhibition.

    Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is not well-documented. its effects are likely related to its ability to interact with specific enzymes and proteins, potentially inhibiting their activity. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-chloro-5-nitropyridine-3-carboxylate: Similar structure but with a nitro group instead of a sulfamoyl group.

    Methyl 2-chloro-5-aminopyridine-3-carboxylate: Similar structure but with an amino group instead of a sulfamoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZLQXFFGGMVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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